molecular formula C11H15F3N2O2 B2406519 Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1855889-77-8

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B2406519
CAS No.: 1855889-77-8
M. Wt: 264.248
InChI Key: DXOGZAYVTFXAFE-UHFFFAOYSA-N
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Description

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a chemical compound featuring a pyrazole core substituted with a trifluoromethyl group, an ethyl ester, and an ethyl side chain. This structure places it within a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. Pyrazole derivatives, particularly those containing the trifluoromethyl group, are widely recognized as privileged scaffolds in drug discovery due to their metabolic stability, enhanced membrane permeability, and ability to fit into enzyme binding sites . The trifluoromethyl group is a key feature known to improve the lipophilicity and bioavailability of lead compounds, making them favorable for investigative purposes . Researchers utilize this and similar trifluoromethyl-pyrazole compounds as critical building blocks in the synthesis of more complex molecules or as core structures for screening biological activity . While the specific biological profile of this exact compound may not be fully documented, closely related analogs have demonstrated potent inhibitory activities against enzymes like cyclooxygenase-2 (COX-2), highlighting the potential of this chemical class in the development of anti-inflammatory agents and other therapeutic candidates . Its properties also make it a candidate for exploration in other fields, including materials science. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-4-8-6-9(11(12,13)14)15-16(8)7(3)10(17)18-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOGZAYVTFXAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C(C)C(=O)OCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)propanoate with 5-ethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate may be synthesized into derivatives that enhance these properties. For instance, studies have shown that similar pyrazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazoles are known to interact with various biological targets involved in cancer progression. Preliminary studies indicate that modifications of pyrazole compounds can lead to cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in anticancer drug development .

Anti-inflammatory Effects

Research into related pyrazole compounds has revealed anti-inflammatory effects, which could be attributed to their ability to inhibit specific pathways involved in inflammation. This compound may also exhibit similar properties, warranting further investigation into its potential as an anti-inflammatory agent.

Herbicidal Activity

The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. This compound could potentially be developed into a herbicide, targeting specific weeds while minimizing impact on crops. Research into similar structures has shown promising results in selective herbicide formulations .

Plant Growth Regulators

Compounds with a pyrazole backbone have been investigated for their roles as plant growth regulators. This compound may influence plant growth and development through hormonal pathways, offering a new avenue for agricultural enhancement .

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for the synthesis of functional materials such as polymers and coatings. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance .

Development of Sensors

Due to its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. The fluorinated groups can enhance sensitivity and selectivity in sensor applications .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Pyrazole DerivativesEvaluation of various pyrazole compoundsIdentified significant inhibition against multiple bacterial strains
Synthesis and Evaluation of Anticancer AgentsDevelopment of new anticancer drugsDemonstrated cytotoxic effects on cancer cell lines with pyrazole derivatives
Herbicidal Properties of Trifluoromethyl CompoundsInvestigation into herbicide efficacyFound effective weed control with minimal crop damage using trifluoromethyl-substituted compounds

Mechanism of Action

The mechanism of action of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse applications. Below is a comparative analysis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 5-ethyl, 3-CF₃, 1-ethyl propanoate C₁₁H₁₅F₃N₂O₂ 264.2 High lipophilicity; potential agrochemical use
Ethyl 2-(3-difluoromethyl-cyclopropa[3,4]cyclopenta[c]pyrazol-1-yl)acetate Cyclopropane-fused pyrazole, difluoromethyl, ethyl acetate C₁₂H₁₄F₂N₂O₂ 271.1 Enhanced ring strain; bioactive intermediates
5-Amino-3-hydroxy-1H-pyrazol-1-yl(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) Pyrazole with amino/hydroxy groups, thiophene-carboxylate hybrid C₁₀H₁₃N₅O₃S 283.3 Heterocyclic synthesis; optoelectronic materials
N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide Pyrazole with pyridyl, sulfonyl, and chloro substituents C₁₃H₁₄ClN₅O₃S 367.8 Pesticidal activity; sulfonyl enhances stability

Key Research Findings

Agrochemical Potential: Trifluoromethyl-pyrazole derivatives are recurrent in pesticide patents (e.g., ), underscoring their role in pest resistance management .

Synthetic Versatility: Ethyl cyanoacetate and malononitrile (used in ) are versatile reagents for pyrazole functionalization, enabling diverse analogue libraries .

Structural Optimization : Cyclopropane fusion ( ) or thiophene hybridization ( ) can modulate bioactivity but may complicate scale-up .

Biological Activity

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, with the CAS number 1855889-77-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and as an inhibitor of specific enzymes. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C11H15F3N2O2C_{11}H_{15}F_{3}N_{2}O_{2}, with a molecular weight of 264.24 g/mol. The structure includes a pyrazole ring, which is significant for its biological activity.

This compound has been studied primarily for its role as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. The inhibition of these enzymes is crucial in the modulation of inflammatory processes and pain management.

Inhibition Potency

Research indicates that compounds with similar structures exhibit varying degrees of potency against COX enzymes. For example, related pyrazole derivatives have shown IC50 values in the low micromolar range for COX inhibition:

Compound NameIC50 (COX-1)IC50 (COX-2)
Compound A0.32 µM>1000 µM
Compound B0.18 µM0.047 µM
Ethyl PropanoateTBDTBD

The exact IC50 values for this compound are yet to be fully characterized but are anticipated to be comparable to other pyrazole-based inhibitors based on structure–activity relationship (SAR) studies .

Case Study: Pain Management

A study published in MDPI highlighted the role of small organic molecules in pain management, indicating that pyrazole derivatives could serve as effective analgesics due to their selective inhibition of COX enzymes . The incorporation of trifluoromethyl groups has been shown to enhance the selectivity and potency of these compounds.

Research on SAR

Recent research focused on the synthesis and SAR of pyrazole-based compounds demonstrated that modifications at the 3 and 5 positions significantly affect inhibitory activity against meprin enzymes, which are involved in various physiological processes . This suggests that this compound may also exhibit similar modulating effects on other enzyme targets beyond COX.

Safety and Toxicology

While specific safety data for this compound is limited, general safety assessments for similar organofluorine compounds indicate potential risks associated with fluoride exposure . Further toxicological studies are warranted to establish a comprehensive safety profile.

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